2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)a cetamide
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Overview
Description
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dimethoxyphenyl group, and a bromophenylacetamide moiety. Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the triazole intermediate.
Attachment of the Bromophenylacetamide Moiety: The final step involves the coupling of the triazole-dimethoxyphenyl intermediate with 2-bromophenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, apoptosis, or microbial growth.
Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, leading to inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-3,4-dimethoxyphenyl)ethylamine: Similar in structure but with a chloro group instead of a bromophenyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring instead of a triazole ring.
Uniqueness
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromophenyl)acetamide is unique due to its specific combination of a triazole ring, dimethoxyphenyl group, and bromophenylacetamide moiety, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H18BrN5O3S |
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Molecular Weight |
464.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O3S/c1-26-14-8-7-11(9-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-6-4-3-5-12(13)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
UQDIWRQEDAHXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Br)OC |
Origin of Product |
United States |
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